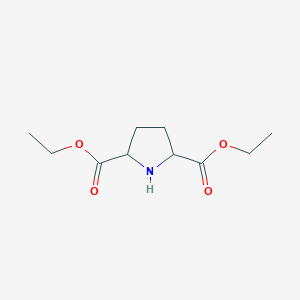

Diethyl pyrrolidine-2,5-dicarboxylate

説明

Diethyl pyrrolidine-2,5-dicarboxylate is a chemical compound with the linear formula C10H17NO4 . It is a colorless to yellow liquid and has a molecular weight of 215.25 . It was first described in 1886 and has since been prepared by a variety of methods . It has found uses in medicinal chemistry as a precursor in the synthesis of pyrrolo[1,2-b]pyridazines for the treatment of proliferative disorders and as potential Janus kinase inhibitors .

Synthesis Analysis

The synthesis of Diethyl pyrrolidine-2,5-dicarboxylate involves an unexpected base-induced ring contraction from a 1,4-thiazine precursor . The compound was obtained in moderate yield by this new and unexpected route .

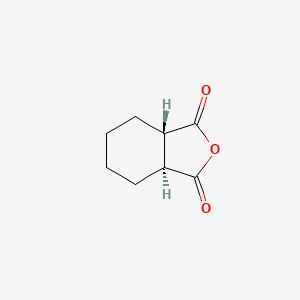

Molecular Structure Analysis

The molecular structure of Diethyl pyrrolidine-2,5-dicarboxylate shows bond lengths and angles within the expected range . A slight inequivalence in the dimensions around the two ester carbonyls reflects the fact that one is involved in hydrogen bonding and the other is not .

Chemical Reactions Analysis

The chemical reactions involving Diethyl pyrrolidine-2,5-dicarboxylate are quite interesting. For instance, it has been reported that pyrrole dicarboxylates can be rapidly and selectively reduced to the corresponding mono-alcohol using 3 eq of diisobutylaluminum hydride at 0°C .

Physical And Chemical Properties Analysis

Diethyl pyrrolidine-2,5-dicarboxylate is a colorless to yellow liquid . It has a molecular weight of 215.25 . The InChI Code is 1S/C10H17NO4/c1-3-14-9(12)7-5-6-8(11-7)10(13)15-4-2/h7-8,11H,3-6H2,1-2H3 .

科学的研究の応用

Medicinal Chemistry

Application Summary

Diethyl pyrrolidine-2,5-dicarboxylate is utilized as a precursor in the synthesis of pyrrolo[1,2-b]pyridazines, which are compounds of interest for the treatment of proliferative disorders .

Methods of Application

The compound is synthesized through a base-induced ring contraction from a 1,4-thiazine precursor. The process involves starting with ethyl bromopyruvate and cysteine ethyl ester hydrochloride to prepare diethyl dihydrothiazinedicarboxylate. This is followed by oxidation and spontaneous thermal dehydration or direct dehydrogenation using DDQ .

Results

The yield of diethyl pyrrolidine-2,5-dicarboxylate was moderate, and its crystal structure featured hydrogen bonded dimers, which is a common structural motif in similar pyrrole esters .

Organic Synthesis

Application Summary

It serves as a potential Janus kinase inhibitor, which has implications in the development of new therapeutic agents .

Methods of Application

The synthesis involves a novel route that unexpectedly yields the pyrrole diester from a dihydrothiazinedicarboxylate precursor when treated with NaOH in ethanol .

Results

The reaction yielded a moderate amount of the desired product, with the structure confirmed through X-ray diffraction .

Photochemistry

Application Summary

Diethyl pyrrolidine-2,5-dicarboxylate is used in the photochemical synthesis of tricyclic aziridines, which are valuable in studying light-induced chemical reactions .

Methods of Application

The compound undergoes photochemical reactions under specific light conditions to form complex tricyclic structures .

Results

The outcomes of such photochemical syntheses are significant for understanding the behavior of molecules under light and could lead to the development of new photoresponsive materials .

Crystallography

Application Summary

The compound’s molecular and crystal structure determination is crucial for understanding its chemical behavior and potential applications .

Methods of Application

X-ray diffraction techniques are employed to determine the molecular and crystal structure, providing insights into its hydrogen bonding patterns .

Results

The X-ray structure analysis revealed hydrogen bonded dimers, which aligns with the structures of other crystallographically characterized 2-acylpyrroles .

Chemical Transformation Studies

Application Summary

The compound is studied for its unique base-induced ring contraction properties, which can lead to unexpected heterocyclic transformations .

Methods of Application

The transformation is studied by reacting the compound with various bases and analyzing the resulting structural changes .

Results

The studies provide valuable information on the reactivity and stability of the compound under different chemical conditions .

Spectroscopy

Application Summary

Diethyl pyrrolidine-2,5-dicarboxylate’s spectroscopic characterization helps in identifying its functional groups and predicting its reactivity .

Methods of Application

Spectroscopic techniques like UV-Visible spectroscopy are used to analyze the compound’s absorption and emission properties .

Results

The spectroscopic data obtained matches well with the literature, confirming the compound’s identity and purity .

Synthesis of Heterocyclic Compounds

Application Summary

This compound is used in the synthesis of various heterocyclic compounds, which are crucial in drug development and materials science .

Methods of Application

The synthesis typically involves reactions under controlled conditions that allow for the formation of cyclic structures with the diester serving as a key intermediate .

Results

The successful synthesis of these compounds opens up possibilities for the creation of new materials and pharmaceuticals .

Development of Organic Electronics

Application Summary

Diethyl pyrrolidine-2,5-dicarboxylate can be used in the development of organic electronic components due to its potential conductive properties .

Methods of Application

The compound is incorporated into electronic devices through vapor deposition or solution processing techniques .

Results

The incorporation of this compound into electronic devices could lead to the development of flexible and lightweight electronic components .

Agricultural Chemistry

Application Summary

It may serve as a building block for the synthesis of agrochemicals, such as pesticides or herbicides .

Methods of Application

The compound is used to synthesize active ingredients that target specific pests or plant diseases .

Results

The application of these agrochemicals can lead to improved crop yields and protection against various biotic stresses .

Polymer Chemistry

Application Summary

Diethyl pyrrolidine-2,5-dicarboxylate is a potential monomer for the creation of novel polymers with unique properties .

Methods of Application

Polymerization reactions involving this compound can lead to materials with desired mechanical and thermal properties .

Results

The resulting polymers could have applications in various industries, including automotive, aerospace, and consumer goods .

Catalysis

Application Summary

The compound can act as a ligand in catalytic systems, influencing reaction rates and selectivity .

Methods of Application

It is introduced into catalytic systems to form complexes with metals, which then catalyze various chemical reactions .

Results

The use of this compound in catalysis can enhance the efficiency of industrial chemical processes .

Environmental Chemistry

Application Summary

Diethyl pyrrolidine-2,5-dicarboxylate might be used in the synthesis of chemicals that help in environmental remediation efforts .

Methods of Application

The compound is used to create agents that can capture or neutralize pollutants .

Results

These applications contribute to reducing environmental pollution and promoting sustainability .

Nanotechnology

Application Summary

This compound is explored for its use in the synthesis of nanomaterials, which can have applications in drug delivery and electronics .

Methods of Application

The compound can be used to prepare nanoparticles with specific surface functionalities that allow for targeted delivery of therapeutics .

Results

The synthesized nanoparticles exhibit potential for targeted drug delivery systems, enhancing the efficacy of treatments .

Analytical Chemistry

.

Methods of Application

It is used as a reference compound in various chromatographic techniques, such as HPLC or GC-MS, to calibrate the system and ensure accurate results .

Results

The use of this compound as a standard helps in achieving precise and reliable analytical outcomes .

Biochemistry

Application Summary

The compound is studied for its role in enzyme inhibition, which can lead to the development of new biochemical assays .

Methods of Application

It is used to investigate the inhibition of certain enzymes, providing insights into enzyme mechanisms and potential drug targets .

Results

The studies have shown that this compound can effectively inhibit specific enzymes, which may be useful in designing new drugs .

Material Science

Application Summary

Diethyl pyrrolidine-2,5-dicarboxylate is used in the development of advanced materials with unique electrical or mechanical properties .

Methods of Application

The compound is incorporated into composites or coatings to enhance their performance and durability .

Results

The materials developed using this compound show improved properties, making them suitable for various industrial applications .

Food Chemistry

Application Summary

It may be used in the synthesis of food additives that improve the shelf life or nutritional value of food products .

Methods of Application

The compound is utilized to create preservatives or nutritional supplements that are added to food items .

Results

These additives help in preserving the quality of food and providing additional health benefits .

Computational Chemistry

Application Summary

Diethyl pyrrolidine-2,5-dicarboxylate is used in computational studies to model chemical reactions and predict molecular behavior .

Methods of Application

The compound is simulated using computational chemistry software to understand its reactivity and interaction with other molecules .

Results

The computational models provide valuable predictions that guide experimental chemists in designing new reactions and compounds .

Safety And Hazards

The safety data sheet for Diethyl pyrrolidine-2,5-dicarboxylate suggests that it should be stored at 4°C and protected from light . In case of skin contact, it is advised to wash off with soap and plenty of water . If inhaled, the person should be moved into fresh air . If swallowed, the mouth should be rinsed with water .

特性

IUPAC Name |

diethyl pyrrolidine-2,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-3-14-9(12)7-5-6-8(11-7)10(13)15-4-2/h7-8,11H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDYNGPAGOCWBMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(N1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70530223 | |

| Record name | Diethyl pyrrolidine-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70530223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl pyrrolidine-2,5-dicarboxylate | |

CAS RN |

41994-50-7 | |

| Record name | 2,5-Pyrrolidinedicarboxylic acid, 2,5-diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41994-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl pyrrolidine-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70530223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Chloroimidazo[1,5-A]pyrazine](/img/structure/B1590546.png)